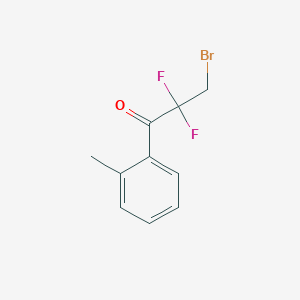
3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-one” is a chemical compound with the CAS Number: 2219375-66-1 . It has a molecular weight of 263.08 . The IUPAC name for this compound is 3-bromo-2,2-difluoro-1-(o-tolyl)propan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrF2O/c1-7-4-2-3-5-8(7)9(14)10(12,13)6-11/h2-5H,6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.作用机制
The mechanism of action of 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone is not fully understood. However, it is believed to act as an inhibitor of enzymes that are involved in the metabolism of carbohydrates. This inhibition leads to the accumulation of toxic metabolites, which can cause cell death. This mechanism of action has been studied in various cell lines and animal models.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone have been studied extensively. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to inhibit the growth of tumors in animal models. In addition, 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone has been shown to affect the metabolism of carbohydrates, leading to changes in glucose uptake and utilization.
实验室实验的优点和局限性
The advantages of using 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone in lab experiments include its high purity and stability, which make it easy to handle and store. In addition, its unique chemical properties make it a useful tool for the study of protein structure and function. However, the limitations of using 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone include its potential toxicity and the need for careful handling and disposal.
未来方向
There are many potential future directions for the study of 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone. One area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of research is the study of its potential as an antitumor agent and its mechanism of action. In addition, the use of 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone as a tool for the study of protein structure and function is an area of ongoing research. Overall, 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone has great potential for further study and application in various fields of scientific research.
合成方法
The synthesis of 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone is a multi-step process that involves the reaction of 2,2-difluoro-1-(2-methylphenyl)propan-1-one with bromine in the presence of a catalyst. The reaction takes place at room temperature and yields 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone as the main product. This synthesis method has been optimized to achieve high yields and purity of the final product.
科学研究应用
3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone has potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis for the preparation of various compounds. It has also been used as a starting material for the synthesis of biologically active compounds. In addition, 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-oneoroacetone has been studied for its potential as an antitumor agent and as a tool for the study of protein structure and function.
属性
IUPAC Name |
3-bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c1-7-4-2-3-5-8(7)9(14)10(12,13)6-11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXBNSUGOMYMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(CBr)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2713933.png)
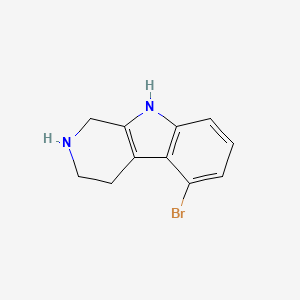
![N-(2,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2713937.png)
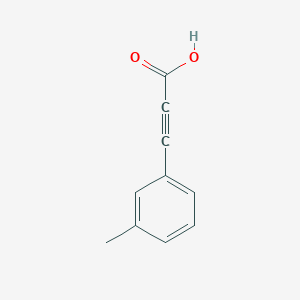
![Piperidin-1-yl-[4-(pyridin-3-ylmethyl)morpholin-2-yl]methanone](/img/structure/B2713940.png)
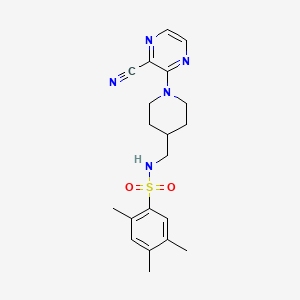
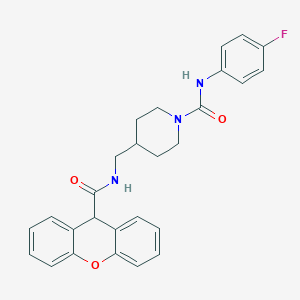
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2713945.png)

![N-(4-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2713948.png)
![2-(4-chlorobenzyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2713950.png)
![Methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2713954.png)
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2713955.png)